2-(Prop-2-yn-1-yloxy)aniline
Overview
Description
2-(Prop-2-yn-1-yloxy)aniline is an organic compound with the molecular formula C9H9NO It is characterized by the presence of an aniline group substituted with a prop-2-yn-1-yloxy group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yloxy)aniline typically involves the reaction of 2-aminophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yn-1-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoxalines or quinolin-8-amines.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Cyclization: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Reagents like stannic chloride or indium (III) chloride can be used under aerobic conditions.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents.
Cyclization: Catalysts like tin or indium chlorides are employed for cyclization reactions.
Major Products
Oxidation: Quinoxalines or quinolin-8-amines.
Substitution: Various substituted aniline derivatives.
Cyclization: Heterocyclic compounds like quinoxalines.
Scientific Research Applications
2-(Prop-2-yn-1-yloxy)aniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-yloxy)aniline in various reactions involves its ability to act as a nucleophile or an electrophile, depending on the reaction conditions. In oxidation reactions, it can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-2-yn-1-yloxy)aniline: Similar structure but with the prop-2-yn-1-yloxy group at the meta position.
4-(Prop-2-yn-1-yloxy)aniline: Similar structure but with the prop-2-yn-1-yloxy group at the para position.
Uniqueness
2-(Prop-2-yn-1-yloxy)aniline is unique due to the specific positioning of the prop-2-yn-1-yloxy group at the ortho position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its meta and para counterparts.
Properties
IUPAC Name |
2-prop-2-ynoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGLRUYXGNMDDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444601 | |
Record name | 2-[(Prop-2-yn-1-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52536-39-7 | |
Record name | 2-[(Prop-2-yn-1-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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